Benzylhistidine

Descripción general

Descripción

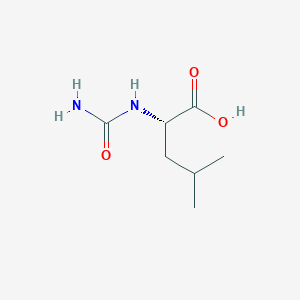

Benzylhistidine, also known as Nim-Benzyl-L-histidine, is a protected amino acid . It is a crucial intermediate for synthesizing diverse biologically active compounds, including protease xylic acid . It is an essential chiral amino acid possessing a benzyl side chain . The synthesis of this compound is known for its simplicity and efficiency, leading to its extensive investigation in recent years .

Chemical Reactions Analysis

While the specific chemical reactions involving Benzylhistidine are not detailed in the retrieved sources, it is known that Benzylhistidine is a crucial intermediate for synthesizing diverse biologically active compounds .Aplicaciones Científicas De Investigación

Synthesis of Histidine Peptides

- Benzylhistidine derivatives, such as Nim-tosylhistidine, have been synthesized for use in the preparation of histidine-containing peptides. These derivatives, despite being somewhat less stable than Nim-benzyl groups, offer advantages in peptide synthesis due to enhanced solubility, reduced racemization, and easy removal under mild conditions (Fujii & Sakakibara, 1974).

Radiopharmaceutical Applications

- Iobenguane, derived from the benzyl group of bretylium and guanidine group of guanethidine, is an analogue of norepinephrine and used in 131I-meta-iodobenzylguanidine therapy for treating neuroectodermal tumors. This application highlights the significance of benzylhistidine derivatives in medical diagnostics and treatment (Giammarile et al., 2008).

Efficient Synthesis of Benzyl-l-histidine

- A two-step synthesis method has been developed for 4(5)-benzyl-l-histidine from l-histidine, demonstrating the chemical feasibility and efficiency of synthesizing benzylhistidine compounds for various applications (Smith et al., 2013).

Studies in Toxicology

- Research on benzidine and benzidine-congener-derived dyes, including benzylhistidine derivatives, has been crucial in understanding potential health risks and regulatory decisions associated with these compounds (Morgan et al., 1994).

Investigation of Metal Complexes

- The formation constants of metal complexes of benzylhistidine derivatives have been studied, providing valuable insights into their chemical properties and potential applications in areas like catalysis and material science (Yokoyama et al., 1974).

Stereochemistry in Metal Complexes

- The stability constants and stereoselective effects of divalent cobalt, nickel, and zinc complexes with benzylhistidine have been explored, contributing to the understanding of stereochemistry in coordination chemistry (Ritsma, 1976).

Biochemical Research

- Studies on enzymes like histidine decarboxylase have considered benzylhistidine derivatives, aiding in understanding the biochemical pathways and enzyme mechanisms (Radwan & West, 1967).

Research in Pharmacology

- Benzylhistidine derivatives have been examined in pharmacological contexts, such as their role in the stability of pharmaceutical compounds and the development of new drugs (Abounassif et al., 2005).

Mecanismo De Acción

The precise mechanism of action of Benzylhistidine remains incompletely understood . It is believed to act as an agonist by binding to and activating specific receptors within the body . This compound is thought to be involved in regulating various physiological processes, including inflammation, cell proliferation, and differentiation .

Propiedades

IUPAC Name |

(2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-13(18)12(6-11-8-14-9-16-11)15-7-10-4-2-1-3-5-10/h1-5,8-9,12,15H,6-7H2,(H,14,16)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYXZVHDLXZETB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylhistidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.